N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide, commonly known as CMI-977, is a small molecule drug that has been extensively studied for its potential use in treating various diseases. The compound belongs to the class of oxalamides and has shown promising results in preclinical studies for its anti-inflammatory and immunomodulatory properties.
Scientific Research Applications
NK1 Receptor Antagonism
A study by Macleod et al. (1994) found that certain L-tryptophan derivatives, which are structurally related to N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide, have shown potent and selective antagonist activity at the substance P (NK1) receptor. This is significant for understanding the interaction of similar compounds with neuroreceptors, potentially contributing to treatments for related neurological conditions (Macleod et al., 1994).
Synthesis Methodologies
Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method could be applicable to the synthesis of compounds similar to this compound, thus contributing to the field of synthetic chemistry and drug design (Mamedov et al., 2016).
Antitumor Properties
Sharkey et al. (2000) researched the pharmacokinetics and antitumor properties of an enediol analogue inhibitor of glyoxalase I, which shares a similar structure with this compound. This compound showed effectiveness in inhibiting the growth of different tumor cell lines in vitro, suggesting potential applications in cancer treatment (Sharkey et al., 2000).
Histone Deacetylase Inhibitors
Mai et al. (2004) investigated compounds related to this compound as potential synthetic histone deacetylase inhibitors. These compounds could play a significant role in gene expression regulation and have implications in cancer therapy (Mai et al., 2004).
Corrosion Inhibition
Vikneshvaran and Velmathi (2017) studied Schiff bases derived from L-Tryptophan, which are structurally related to the compound , for their corrosion inhibition properties on stainless steel in acidic environments. This research indicates potential applications in material science and engineering (Vikneshvaran & Velmathi, 2017).
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-23-11-13(12-6-2-5-9-16(12)23)17(24)10-21-18(25)19(26)22-15-8-4-3-7-14(15)20/h2-9,11,17,24H,10H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHJNPAHHIFPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.